molecular formula C14H22N2O4 B13449149 tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate

tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate

Cat. No.: B13449149
M. Wt: 282.34 g/mol
InChI Key: KMRXWUJXBAPSFB-UHFFFAOYSA-N
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate is a chemical compound with a complex structure that includes tert-butyl, tert-butoxy, carbonyl, cyano, and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate typically involves multiple steps, including the protection of amine groups and the introduction of cyano and methylidene groups. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carbonyl-containing compounds, while reduction may produce amines or other reduced species.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a precursor for the synthesis of biologically active molecules. Its functional groups can be modified to create compounds with specific biological activities.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of cyano and carbonyl groups can be important for the biological activity of certain drugs.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate involves its interaction with molecular targets and pathways within a given system. The cyano and carbonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cyano and methylidene groups.

    tert-Butyl N-(tert-butoxycarbonyl)carbamate: Similar in structure but without the cyano and methylidene groups.

Uniqueness

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-cyano-2-methylideneethyl)carbamate is unique due to the presence of both cyano and methylidene groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are required.

Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl N-(2-cyanoprop-2-enyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C14H22N2O4/c1-10(8-15)9-16(11(17)19-13(2,3)4)12(18)20-14(5,6)7/h1,9H2,2-7H3

InChI Key

KMRXWUJXBAPSFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=C)C#N)C(=O)OC(C)(C)C

Origin of Product

United States

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